3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 3-Pyridylboronic acid (3-PBA), is a boronic acid-based compound that has been used extensively in a wide range of scientific research applications. It is a versatile compound that has a wide range of properties, including its ability to form strong covalent bonds, its low toxicity and its relatively low cost. 3-PBA has been used in a variety of scientific research applications, including synthesis, biochemistry, pharmacology, and drug discovery.
Scientific Research Applications
Synthesis and Structure Analysis
- The compound has been utilized in synthesizing boric acid ester intermediates with benzene rings, confirmed through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses using X-ray diffraction and DFT have shown consistency between molecular structures and crystal structures, adding value to the field of molecular structure analysis (Huang et al., 2021).
Chemical Reactivity and Stability
- Studies comparing structural differences in pyridin-2-ylboron derivatives, including variations of the compound, have provided insights into the orientation of dioxaborolane rings and bond angles. These findings aid in understanding chemical reactivity and stability, vital in chemical synthesis and material science (Sopková-de Oliveira Santos et al., 2003).
Optimized Synthesis Applications
- The compound has been involved in the optimized synthesis and Suzuki coupling of pyrazolo[1,5-a]pyridines, showcasing its role in high throughput chemistry and large scale synthesis of medicinally important compounds. This contributes significantly to the field of pharmaceutical chemistry and drug development (Bethel et al., 2012).
Polymer Synthesis
- It has been used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, highlighting its importance in the development of novel polymeric materials with potential applications in electronics, optics, and materials science (Welterlich et al., 2012).
Borane Reduction Applications
- Research involving the catalytic enantioselective borane reduction of benzyl oximes using compounds structurally related to 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has contributed to the synthesis of chiral pyridyl amines, an area of interest in asymmetric synthesis and catalysis (Huang et al., 2010).
Properties
IUPAC Name |
3-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-9-13(11-17-10-12)18-7-5-6-8-18/h9-11H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGOXGOZDDVPMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729213 |
Source
|
Record name | 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201644-49-6 |
Source
|
Record name | 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.